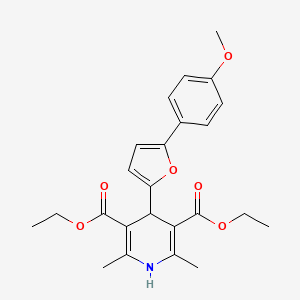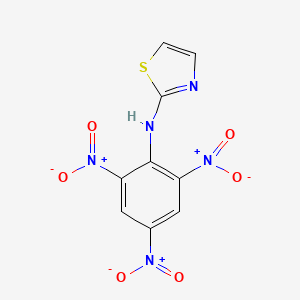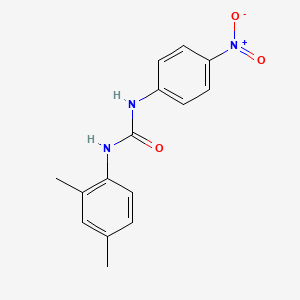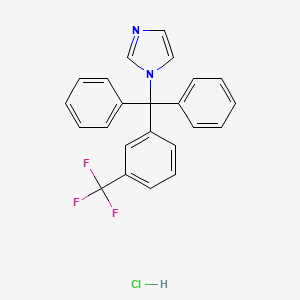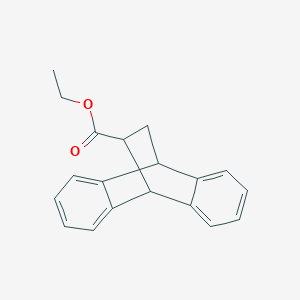
Ethyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate: is an organic compound with the molecular formula C19H18O2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an ethyl ester group at the 11th position of the anthracene ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate typically involves the reaction of anthracene with ethyl acrylate under specific conditions. One common method is the microwave-assisted synthesis, which has been shown to be efficient and high-yielding. In this method, anthracene and ethyl acrylate are mixed in a suitable solvent such as xylene and irradiated with microwaves. The reaction is typically carried out at a power of 1000 W for 6-8 minutes, resulting in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of microwave-assisted synthesis can be scaled up for industrial applications. The use of continuous flow reactors and advanced microwave technology can facilitate the large-scale production of this compound.
化学反応の分析
Types of Reactions: Ethyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring system allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) can be used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Ethyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of Ethyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, gene expression, and metabolic processes .
類似化合物との比較
- Dimethyl trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate
- Trans-α,α,α′,α′-tetraphenyl-9,10-dihydro-9,10-ethanoanthracene-11,12-dimethanol
- Trans-α,α,α′,α′-tetra (p-chlorophenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dimethanol
Comparison: Ethyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate is unique due to its ethyl ester group, which imparts different chemical reactivity and physical properties compared to its analogs. For example, the dimethyl derivative has two ester groups, which can affect its solubility and reactivity. The tetraphenyl derivatives have bulky substituents that can influence their interactions with other molecules and their use in host-guest chemistry .
特性
分子式 |
C19H18O2 |
|---|---|
分子量 |
278.3 g/mol |
IUPAC名 |
ethyl tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate |
InChI |
InChI=1S/C19H18O2/c1-2-21-19(20)17-11-16-12-7-3-5-9-14(12)18(17)15-10-6-4-8-13(15)16/h3-10,16-18H,2,11H2,1H3 |
InChIキー |
AIEQMWJRXXBTLB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CC2C3=CC=CC=C3C1C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


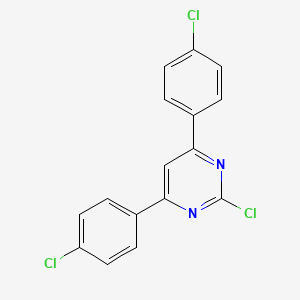

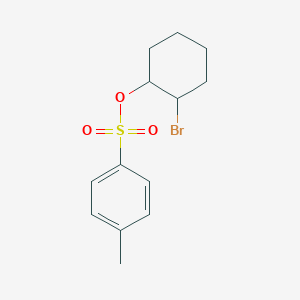
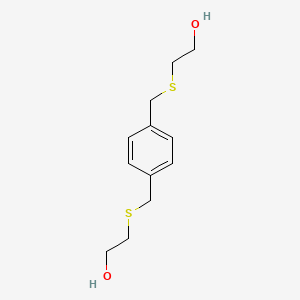
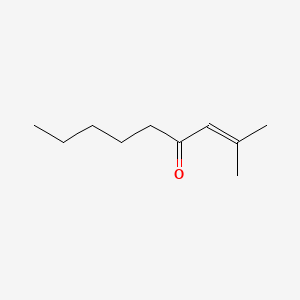

![Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B15075585.png)
